molecular formula C24H25N3O5 B10999446 (E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10999446
M. Wt: 435.5 g/mol
InChI Key: INJSROJHCWVBOR-MDWZMJQESA-N
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Description

(E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound that features a benzimidazole moiety and a dihydroisobenzofuran structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of (E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the construction of the dihydroisobenzofuran moiety. The final step involves the formation of the enamide linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzimidazole and dihydroisobenzofuran moieties can undergo substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating various cellular processes.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and dihydroisobenzofuran-containing molecules Compared to these compounds, (E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is unique due to its specific structure and the combination of functional groups it possesses

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-N-(1H-benzimidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C24H25N3O5/c1-13(9-11-19(28)27-24-25-17-6-4-5-7-18(17)26-24)8-10-15-21(29)20-16(12-32-23(20)30)14(2)22(15)31-3/h4-8,29H,9-12H2,1-3H3,(H2,25,26,27,28)/b13-8+

InChI Key

INJSROJHCWVBOR-MDWZMJQESA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=CC=CC=C4N3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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